2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide
Description
2-(Dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide (CAS: 344458-19-1) is a heterocyclic acetamide derivative with a molecular formula of C₁₇H₁₇N₃O₂ and a molecular weight of 295.342 g/mol . The compound features a phenanthridine core fused with an oxo group at position 6 and an acetamide side chain substituted with a dimethylamino group.
Key identifiers include:
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3 |
InChI Key |
MTMGCKBXUYCUOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized phenanthridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of phenanthridine compounds exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, research indicates that certain phenanthridine derivatives can inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) .
Organic Synthesis
In organic chemistry, 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide serves as a versatile reagent in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in constructing new compounds with desired properties. The synthetic routes typically involve multi-step reactions, including cyclization and nucleophilic substitutions .
Material Science
The compound's unique structural features allow it to be used in the development of advanced materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. Research has indicated that phenanthridine derivatives can be utilized in creating functional materials for electronic applications .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of a phenanthridine derivative similar to 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide. The compound was found to significantly inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspases .
Case Study 2: Organic Synthesis Applications
A research article highlighted the use of this compound as a key intermediate in synthesizing novel heterocyclic compounds with potential pharmacological activities. The study demonstrated how modifications to the phenanthridine core could lead to improved biological activity against specific targets .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues in Opioid Pharmacology
Compounds such as U-47700 and U-50488H (Table 1) share the acetamide backbone but differ in substituents and pharmacological targets. While 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide targets PARPs, U-drugs bind to μ-opioid receptors (MOR) with high affinity. For example:
- U-47700 : Exhibits 7.5-fold higher MOR binding compared to morphine but lacks activity at κ- or δ-opioid receptors .
Table 1 : Comparison of Acetamide-Based Opioid Analgesics
Triazinyl Acetamides in Drug Development
N-(1,3,5-Triazinyl)acetamides (e.g., 3b–3i) share the acetamide motif but incorporate a triazine ring instead of phenanthridine. These compounds, such as N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b), are white solids with distinct melting points (e.g., 3b: 160–162°C) and applications in kinase inhibition or material science .
Key Differences :
Pesticide-Related Acetamides
Oxamyl (ISO common name), a pesticide, shares the dimethylamino group but features a methylcarbamoyloxyimino-thioacetamide structure. Unlike the target compound, oxamyl acts as a carbamate insecticide by inhibiting acetylcholinesterase .
Structural Contrast :
Crystallographic and Conformational Studies
The dichlorophenyl acetamide derivative 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂) demonstrates conformational flexibility in its crystal structure, forming hydrogen-bonded dimers (R₂²(10) motif). In contrast, the target compound’s phenanthridine core imposes rigidity, limiting rotational freedom and stabilizing PARP-binding interactions .
PARP Inhibition vs. Opioid Receptor Binding
- Target Compound: Inhibits PARP1/2 with IC₅₀ values in the nanomolar range, critical for cancer and ischemia research .
Biological Activity
2-(Dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide, also known as PJ34, is a compound derived from phenanthridinone that has garnered attention for its biological activities, particularly its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 2-(Dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide
- CAS Number : 344458-15-7
- Molecular Formula : C17H18ClN3O2
- Molecular Weight : 344.8 g/mol
PJ34 functions primarily by inhibiting PARP-1, an enzyme involved in DNA repair and cellular stress responses. The inhibition occurs through competitive binding to the NAD+ site of the enzyme, which is crucial for its activity in repairing single-strand breaks in DNA. This mechanism has implications in cancer therapy, where PARP inhibitors are used to exploit the DNA repair deficiencies in tumor cells.
Anticancer Activity
Research has shown that PJ34 exhibits significant anticancer properties by enhancing the cytotoxic effects of DNA-damaging agents. In studies involving various cancer cell lines, PJ34 has been demonstrated to:
- Enhance Sensitivity to Chemotherapy : By inhibiting PARP-1, PJ34 increases the sensitivity of cancer cells to agents such as cisplatin and doxorubicin, leading to improved therapeutic outcomes .
- Induce Apoptosis : The compound has been linked to increased apoptosis in cancer cells, which is partly mediated by the accumulation of DNA damage due to impaired repair mechanisms .
Neuroprotective Effects
In addition to its anticancer properties, PJ34 has shown promise in neuroprotection. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. The neuroprotective effects are attributed to its ability to modulate PARP activity, thus preventing excessive cell death during pathological conditions .
Toxicity and Safety Profile
While PJ34 presents promising therapeutic benefits, understanding its toxicity profile is crucial for clinical applications. Preliminary studies suggest:
- Low Acute Toxicity : Animal studies indicate that PJ34 has low acute toxicity levels; however, chronic exposure may lead to liver damage and other organ toxicity at high doses .
- Safety in Clinical Use : Ongoing research is necessary to establish safe dosage ranges and long-term effects in human subjects.
Case Studies and Research Findings
Several studies have investigated the biological activity of PJ34:
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with PJ34 led to a significant increase in cell death in breast cancer cell lines when combined with doxorubicin .
- Neuroprotection Study : Research published in Neuroscience Letters highlighted the protective effects of PJ34 against oxidative stress-induced neuronal death in rat models .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of PJ34 in enhancing the effects of chemotherapeutic agents while monitoring for potential side effects related to liver function .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide?
Answer:
The synthesis typically involves amide bond formation between dimethylaminoacetamide derivatives and a phenanthridinone core. A validated approach includes:
- Step 1: Activation of the carboxylic acid group (e.g., using acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂) to form intermediates .
- Step 2: Coupling with the phenanthridinone scaffold via nucleophilic substitution or condensation. For example, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF are effective for amide bond formation under mild conditions .
- Purification: Use silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the product .
Key Data:
- Yield: ~58% under optimized conditions .
- Characterization: ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) and ¹H/¹³C NMR for structural confirmation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃, 300 MHz) identifies proton environments (e.g., aromatic protons at δ 7.69 ppm and dimethylamino protons at δ 2.14 ppm) .
- ¹³C NMR confirms carbonyl (δ ~168–170 ppm) and aromatic carbon signals .
- Mass Spectrometry (MS): ESI/APCI(+) provides molecular ion peaks (e.g., m/z 295.34 [M+H]⁺) .
- Chromatography: Thin-layer chromatography (TLC) with MeOH/CH₂Cl₂ gradients monitors reaction progress .
Advanced: How do structural modifications to the phenanthridinone core influence PARP inhibition efficacy?
Answer:
- Substituent Effects: The 6-oxo group and dimethylaminoacetamide moiety are critical for binding to PARP’s catalytic domain. Electron-withdrawing groups (e.g., nitro) on the phenanthridinone ring enhance affinity by stabilizing interactions with NAD⁺-binding pockets .
- Methodology:
- Contradictions: Discrepancies in IC₅₀ values across studies may arise from variations in assay conditions (e.g., substrate concentrations) .
Advanced: What computational strategies are effective for modeling the electronic structure of this compound?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMF or water) to assess stability and aggregation tendencies .
Key Insight: The dimethylamino group’s electron-donating properties increase HOMO energy, enhancing nucleophilic reactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., kinase vs. PARP inhibition)?
Answer:
- Experimental Design:
- Data Analysis:
Example: The compound’s phenanthridinone scaffold may exhibit dual activity due to structural similarities with Aurora kinase inhibitors (e.g., 2-(4-chlorophenyl)thiazole derivatives) .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Answer:
- Process Optimization:
- Purification:
- High-performance liquid chromatography (HPLC): Achieve >95% purity with C18 columns and acetonitrile/water gradients .
- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to enhance crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
